REACTION_CXSMILES
|
CCCCCCCC.[CH:9]([C:12]1[CH:19]=[CH:18][C:15]([CH2:16][Cl:17])=[CH:14][CH:13]=1)([CH3:11])[CH3:10].[C:20]1([P:26]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CO>[Cl-:17].[CH:9]([C:12]1[CH:19]=[CH:18][C:15]([CH2:16][P+:26]([C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)=[CH:14][CH:13]=1)([CH3:11])[CH3:10] |f:4.5|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCCC
|
Name
|
|
Quantity
|
84.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
111.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
A large round-bottom flask was obtained and into this flask
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Type
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TEMPERATURE
|
Details
|
The reaction solution was heated to 95°-100° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for approximately 29 hours
|
Duration
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29 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the suspended solids
|
Type
|
WASH
|
Details
|
The methanol solution was then washed twice with 50 ml of octane each time
|
Type
|
CUSTOM
|
Details
|
The octane was decanted off
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C(C)(C)C1=CC=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |